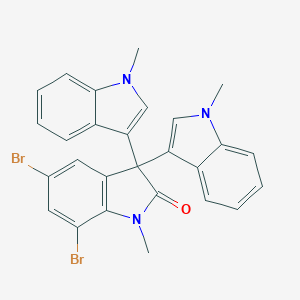![molecular formula C15H9ClN2O4S2 B307490 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one](/img/structure/B307490.png)
2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one, also known as nitazoxanide, is an antiparasitic and antiviral drug that has been used to treat a variety of infections caused by protozoa and viruses. Nitazoxanide was first synthesized in the 1990s and has since become an important tool in the fight against parasitic and viral infections.
科学的研究の応用
Nitazoxanide has been used in scientific research to study its effects on a variety of protozoa and viruses. It has been shown to be effective against Cryptosporidium parvum, Giardia lamblia, Entamoeba histolytica, and other protozoa. Nitazoxanide has also been shown to have antiviral activity against a variety of viruses, including influenza, hepatitis B and C, and rotavirus. In addition, 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one has been studied for its potential use in treating cancer and other diseases.
作用機序
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one is not fully understood, but it is thought to involve interference with the energy metabolism of protozoa and viruses. Nitazoxanide has been shown to inhibit the activity of pyruvate:ferredoxin oxidoreductase, an enzyme that is involved in the energy metabolism of many protozoa. Nitazoxanide has also been shown to inhibit the replication of viruses by interfering with the maturation of viral particles.
Biochemical and Physiological Effects:
Nitazoxanide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of protozoa and viruses, as well as to reduce inflammation and oxidative stress. Nitazoxanide has also been shown to have immunomodulatory effects, including the ability to stimulate the production of cytokines and chemokines.
実験室実験の利点と制限
Nitazoxanide has several advantages for lab experiments, including its broad-spectrum activity against protozoa and viruses, its low toxicity, and its ease of use. However, there are also limitations to its use, including the need for high concentrations to achieve effective inhibition of some protozoa and viruses, and the potential for the development of resistance.
将来の方向性
There are several future directions for research on 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one. One area of research is the development of new formulations of 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one that can improve its efficacy and reduce its toxicity. Another area of research is the identification of new targets for 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one, which could expand its use in the treatment of other diseases. Additionally, research is needed to better understand the mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one and to identify potential biomarkers of its activity. Finally, research is needed to evaluate the potential use of 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one in combination with other drugs to improve its efficacy and reduce the risk of resistance.
合成法
Nitazoxanide can be synthesized using a multistep process starting from 5-nitrofurfural. The first step involves the reaction of 5-nitrofurfural with thiosemicarbazide to form 5-nitro-2-furylthiosemicarbazide. The second step involves the reaction of 5-nitro-2-furylthiosemicarbazide with 2-chlorobenzyl chloride to form 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one. This method has been used to produce high yields of 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one with good purity.
特性
製品名 |
2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one |
|---|---|
分子式 |
C15H9ClN2O4S2 |
分子量 |
380.8 g/mol |
IUPAC名 |
(4Z)-2-[(2-chlorophenyl)methylsulfanyl]-4-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C15H9ClN2O4S2/c16-11-4-2-1-3-9(11)8-23-15-17-12(14(19)24-15)7-10-5-6-13(22-10)18(20)21/h1-7H,8H2/b12-7- |
InChIキー |
OFDPQEWGSGEDSS-GHXNOFRVSA-N |
異性体SMILES |
C1=CC=C(C(=C1)CSC2=N/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)S2)Cl |
SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)S2)Cl |
正規SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)

![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)
![3-(Allylsulfanyl)-6-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307423.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl benzyl ether](/img/structure/B307424.png)
![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)
![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)
